Esaprazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h11,13H,1-10H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFADALJKSFJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91290-76-5 (mono-hydrochloride) | |
| Record name | Esaprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046147 | |
| Record name | Esaprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64204-55-3 | |
| Record name | Esaprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64204-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esaprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esaprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESAPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QSU0IB5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Esaprazole
Exploration of Non-Proton Pump Inhibitory Mechanisms
Potential Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH)
Current scientific literature, based on comprehensive searches, does not extensively document direct research findings or detailed data specifically linking the chemical compound Esaprazole to the inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH). This compound, identified with PubChem CID 68835, is chemically known as N-cyclohexyl-2-piperazin-1-ylacetamide. uni.lunih.gov In one primary screening, this compound was categorized as "No-Effect inactive," suggesting a lack of significant activity within the parameters of that particular screen. biorxiv.org
It is important to distinguish this compound from Esomeprazole (B1671258) (PubChem CID 9568614), a proton pump inhibitor (PPI), which has been the subject of research regarding its interaction with DDAH. drugbank.comnih.govnih.gov Studies on Esomeprazole indicate that PPIs can inhibit DDAH activity, an enzyme crucial for metabolizing asymmetric dimethylarginine (ADMA). nih.govnih.gov ADMA (PubChem CID 501) is an endogenous inhibitor of nitric oxide synthases (NOSs) and a recognized cardiovascular risk factor. nih.govwikipedia.org Inhibition of DDAH by compounds like Esomeprazole can lead to an accumulation of ADMA, potentially impacting cardiovascular health. nih.govnih.gov However, these findings pertain to Esomeprazole and not to this compound.
Given the absence of specific research findings or data tables demonstrating this compound's inhibitory effect on DDAH in the available literature, no detailed research findings or data tables can be provided for this section concerning this compound.
Pharmacological Research of Esaprazole
Pharmacokinetics of Esaprazole and its Stereoisomers
Metabolism Pathways
This compound, a compound of pharmacological interest, undergoes extensive metabolism primarily within the liver through the cytochrome P450 (CYP) enzyme system. This hepatic metabolism is crucial for the compound's elimination and the formation of its metabolites.
Role of Cytochrome P450 Enzymes (CYP2C19, CYP3A4) in Hepatic Metabolism
The metabolism of this compound is predominantly mediated by two key cytochrome P450 isoenzymes: CYP2C19 and, to a lesser extent, CYP3A4 drugbank.comnih.govontosight.aipharmgkb.orgnih.govomicsonline.orgclevelandclinicmeded.compharmgkb.orgg-standaard.nlresearchgate.netfda.govnih.govpharmgkb.org. The major portion of this compound's metabolism is dependent on the CYP2C19 isoenzyme, while the remaining amount is processed by CYP3A4 drugbank.comnih.govontosight.aipharmgkb.orgnih.govclevelandclinicmeded.compharmgkb.orgg-standaard.nlresearchgate.netfda.govnih.govpharmgkb.org. Specifically, CYP2C19 is reported to account for approximately 73% of the hepatic metabolism, with CYP3A4 contributing about 27% clevelandclinicmeded.comresearchgate.net.
Formation of Hydroxy, Desmethyl, and Sulfone Metabolites
The enzymatic action of CYP2C19 on this compound leads to the formation of hydroxy and desmethyl metabolites drugbank.comnih.govontosight.aipharmgkb.orgg-standaard.nlfda.govnih.govpharmgkb.orgnih.govontosight.ai. Concurrently, CYP3A4 is responsible for the formation of the sulfone metabolite drugbank.comnih.govpharmgkb.orgg-standaard.nlfda.govnih.govnih.gov. Three major metabolites identified in plasma include the 5-O-desmethyl derivative, the sulfone derivative, and hydroxythis compound drugbank.comfda.govnih.gov. These metabolites typically lack antisecretory activity drugbank.comfda.govnih.gov.
Stereoselective Metabolism of this compound (S-isomer) versus Omeprazole (B731) (Racemate)
This compound is the S-isomer of omeprazole drugbank.comresearchgate.netpharmgkb.orgwikipedia.orgresearchgate.netnih.govjnmjournal.org. In vivo investigations have demonstrated that this compound is chirally stable following administration nih.gov. The S- and R-isomers are metabolized differently by the liver drugbank.comfda.govnih.gov. The formation rate of the hydroxy metabolite from this compound (S-isomer) is lower compared to R-omeprazole, while the formation rates of the other two metabolites are higher, indicating stereoselective metabolism nih.gov. In individuals classified as normal (extensive) metabolizers with respect to CYP2C19, this compound is metabolized more slowly than omeprazole, leading to a higher area under the concentration-time curve (AUC) after administration of equivalent doses nih.govnih.govjnmjournal.org. This slower metabolism and higher systemic exposure contribute to a less pronounced influence of CYP2C19 polymorphism on this compound compared to omeprazole drugbank.comnih.govnih.govnih.gov.
Excretion Profiles (Renal and Fecal)
The plasma elimination half-life of this compound is approximately 1 to 1.5 hours drugbank.comomicsonline.orgclevelandclinicmeded.comfda.govnih.gov. Following oral administration, less than 1% of the parent drug is excreted unchanged in the urine drugbank.comclevelandclinicmeded.comfda.gov. The majority of an oral dose, approximately 80%, is excreted as inactive metabolites in the urine, with the remaining portion found as inactive metabolites in the feces drugbank.comomicsonline.orgclevelandclinicmeded.comfda.govnih.gov. The ratio between urinary and fecal excretion for this compound is approximately 4:1 nih.gov.
Influence of Genetic Polymorphism on Pharmacokinetics (e.g., CYP2C19 Poor Metabolizers)
The CYP2C19 isoenzyme exhibits polymorphism, which significantly influences the metabolism of this compound drugbank.comnih.govpharmgkb.orgnih.govg-standaard.nlfda.govnih.gov. Approximately 3% of Caucasians and 15% to 20% of Asians are classified as CYP2C19 poor metabolizers (PMs), meaning they lack functional CYP2C19 enzyme activity drugbank.comnih.govpharmgkb.orgfda.govnih.gov.
The systemic exposure to this compound varies depending on an individual's metabolizer status, with poor metabolizers exhibiting higher exposure than intermediate metabolizers, who in turn have higher exposure than extensive metabolizers pharmgkb.org. At steady state, the ratio of AUC in poor metabolizers to AUC in extensive metabolizers is approximately 2 drugbank.comnih.govfda.govnih.gov. However, some studies suggest this ratio is approximately 1.5 pharmgkb.org. Despite these differences in exposure, the influence of CYP2C19 polymorphism is considered less pronounced for this compound compared to omeprazole drugbank.comnih.govnih.govnih.gov. Generally, the change in exposure in poor metabolizers is not considered clinically meaningful, and dose adjustments are not typically recommended based on CYP2C19 genotype for this compound pharmgkb.org.
Preclinical Investigations of Esaprazole
In vitro Studies on Biological Activities
In vitro investigations have shed light on Esaprazole's effects at the cellular and tissue levels, revealing its neuroprotective, anticholinergic, and gastric acid secretion modulating properties.
This compound has demonstrated neuroprotective effects in neuronal cell cultures. It effectively prevented cell death induced by both glutamate (B1630785) and peroxide in primary cultures of cortical neurons in a dose-dependent manner. ncats.io Specifically, at a concentration of 100 µM, this compound reduced cell death by 27% in glutamate-induced conditions and by 44% in peroxide-induced conditions. ncats.io Further research on this compound analogues also confirmed neuroprotective properties in primary cortical neuron cultures exposed to glutamate and hydrogen peroxide. nih.gov This neuroprotective activity was an unexpected finding, given this compound's initial development as an anti-ulcer agent. nih.gov
| Inducing Agent | This compound Concentration | Decrease in Cell Death |
| Glutamate | 100 µM | 27% |
| Peroxide | 100 µM | 44% |
This compound acts as a weak ligand for muscarinic acetylcholine (B1216132) receptors, specifically M3 and M5 subtypes. ncats.iomedkoo.com In in vitro experiments using isolated guinea-pig ileum, this compound was observed to antagonize phasic contractions evoked by acetylcholine, although this effect required high concentrations of the compound. nih.govkarger.com Furthermore, in studies conducted on dogs with gastric fistulas, this compound exhibited an intermediate inhibitory effect on bethanechol-evoked gastric secretion. karger.com These findings suggest that the inhibitory actions of this compound on secretory parameters involve the cholinergic parasympathetic pathway, potentially through both direct and indirect mechanisms. nih.govkarger.com
In isolated guinea-pig gastric fundus preparations, this compound did not counteract the acid output stimulated by histamine, bethanechol (B1168659), or pentagastrin (B549294). nih.govkarger.com This indicates that in these specific in vitro models, this compound does not directly inhibit acid secretion stimulated by these common secretagogues. The observed inhibitory actions of this compound on gastric secretory parameters are proposed to involve the cholinergic parasympathetic pathway, suggesting indirect mechanisms rather than direct antagonism at the parietal cell level in these isolated systems. nih.govkarger.com
In vivo Animal Model Research
In vivo studies in various animal models have provided comprehensive evidence of this compound's gastric antisecretory and cytoprotective effects.
This compound has demonstrated significant gastric antisecretory effects in rodent models. In conscious rats with pylorus ligation, a model used to stimulate vagal activity and gastric secretion, this compound dose-dependently reduced gastric volume, acid output, and pepsin secretion. nih.govkarger.com For instance, oral doses of 50, 150, and 450 mg/kg of this compound led to a decrease in secretory volume by 31%, 53.5%, and 83.4%, respectively. karger.com
| This compound Dose (mg/kg i.d.) | Decrease in Secretory Volume (%) |
| 50 | 31.0 |
| 150 | 53.5 |
| 450 | 83.4 |
In anesthetized stomach-perfused rats, this compound effectively inhibited gastric acid secretion induced by both vagus nerve stimulation and bethanechol infusion. nih.govkarger.com In non-vagotomized rats, this compound (at doses of 25, 50, and 100 mg/kg i.p.) dose-dependently prevented acid hypersecretion evoked by bethanechol (500 µg/kg/h), with the most pronounced effect observed at the highest dose. karger.com These results suggest that this compound's acid inhibitory action is associated with the vagal parasympathetic pathway. karger.com Furthermore, in dogs with a gastric fistula, this compound exhibited its strongest inhibitory effect against 2-deoxy-D-glucose-induced acid output and gastrin release. karger.comresearchgate.net
This compound exerts a dose-dependent cytoprotective effect on the gastric mucosa. ncats.iomedkoo.comnih.gov In rat models, oral administration of this compound dose-dependently prevented the formation of mucosal damage induced by various necrotizing agents, including absolute ethanol, 0.2 N NaOH, and 0.6 N HCl. researchgate.net Notably, this cytoprotective activity was observed at doses lower than those required for its antisecretory effects. researchgate.net
This compound has also been shown to stimulate gastric mucus output in rats. researchgate.netresearchgate.net Acute oral administration of this compound (50-200 mg/kg) resulted in a significant increase in both soluble (luminal) and insoluble (parietal) mucus output within one hour, with increases ranging from 2- to 15-fold for soluble mucus and 2- to 4-fold for insoluble mucus. researchgate.netresearchgate.net
| This compound Dose (mg/kg, p.o.) | Soluble Mucus Output Increase (Fold) | Insoluble Mucus Output Increase (Fold) |
| 50-200 | 2-15 | 2-4 |
While this compound was found to increase gastric mucosal prostaglandin (B15479496) content, this occurred at doses exceeding its cytoprotective doses. researchgate.net The fact that indomethacin (B1671933) did not impair the gastric mucosal protection afforded by this compound suggests that mechanisms beyond the mobilization of endogenous prostaglandins (B1171923) may contribute to its cytoprotective action. researchgate.net Additionally, this compound was observed to antagonize the decrease in gastric mucosal potential difference following acetylsalicylic acid (aspirin) administration in rats. karger.com In human studies, a higher dose of this compound significantly reduced the fall in potential difference across the gastric mucosa caused by aspirin. nih.gov
Evaluation of Systemic Toxicology and Organ-Specific Effects
Toxicokinetic Profiles in Animal Species
Information detailing the toxicokinetic profiles of this compound in animal species, including parameters such as absorption, distribution, metabolism, and excretion (ADME), is not comprehensively reported in the public domain. Toxicokinetic studies are crucial for understanding how a substance behaves within a living organism, linking exposure levels to observed toxicity and elucidating mechanisms of action. allucent.comomicsonline.orgrivm.nl While general principles of toxicokinetics involve evaluating mass balance, absorption, bioavailability, tissue distribution, metabolism, and excretion, specific data for this compound in these areas from animal studies are not widely published. europa.eu
Reproductive and Developmental Toxicity Assessments
Carcinogenicity Assessments and Associated Hyperplasia
Detailed carcinogenicity assessments for this compound in animal models, including long-term studies evaluating its potential to induce tumors or associated hyperplastic changes (such as gastric enterochromaffin-like cell hyperplasia), are not found in the publicly available scientific literature. Carcinogenicity studies are typically long-term animal bioassays designed to identify a tumorigenic potential and assess human risk, particularly for pharmaceuticals intended for prolonged administration. canbigou.comich.orguni-hannover.de The lack of specific reports on these assessments for this compound suggests that such detailed data are not widely published or accessible in the public domain.
Clinical Research and Efficacy Studies of Esaprazole
Efficacy in Gastroesophageal Reflux Disease (GERD) Management
Detailed clinical data focusing solely on Esaprazole's efficacy in the management of Gastroesophageal Reflux Disease (GERD), including specific healing rates for erosive esophagitis, symptom resolution, or relapse rates in long-term management, are not extensively documented in the available literature for the compound this compound (CID 68835). While this compound is broadly indicated for GERD due to its mechanism as a proton pump inhibitor patsnap.com, specific trial outcomes for this compound in GERD are limited.
Efficacy in Peptic Ulcer Disease Treatment
This compound has been investigated for its role in the treatment of peptic ulcer disease.
This compound has undergone Phase II clinical trials for the treatment of gastric ulcers. ncats.io However, specific detailed efficacy rates or comparative data for gastric ulcer healing with this compound are not widely reported in the available literature.
Clinical studies have evaluated this compound in the context of duodenal ulcer treatment. In a double-blind study comparing this compound (900 mg once-a-day) with cimetidine (B194882) (800 mg once-a-day) for duodenal ulcer treatment, ulcer healing was observed in 76.5% of patients receiving this compound after eight weeks of treatment. Both this compound and cimetidine demonstrated effectiveness in reducing the incidence of daily and night pain and decreasing antacid consumption. researchgate.net this compound has also completed Phase II clinical trials for duodenal ulcers. ncats.io Specific data on this compound's role in Helicobacter pylori eradication regimens are not explicitly detailed in the available direct research for this compound.
Table 1: Duodenal Ulcer Healing Efficacy of this compound
| Treatment Group | Healing Rate at 8 Weeks |
| This compound | 76.5% researchgate.net |
Pharmacological Interactions of Esaprazole
Mechanisms of Drug-Drug Interactions
The principal mechanisms through which esaprazole interacts with other drugs involve the alteration of gastric acidity, which affects the absorption of pH-dependent medications, and the inhibition of specific cytochrome P450 isoenzymes, which are crucial for the metabolism of numerous drugs.
By irreversibly blocking the H+/K+ ATPase in gastric parietal cells, this compound significantly reduces the secretion of gastric acid, leading to an increase in intragastric pH. nih.govdrugbank.com This change in acidity can interfere with the absorption of drugs whose bioavailability is dependent on a low pH environment. nih.govrxlist.com For instance, the absorption of drugs such as ketoconazole (B1673606) and atazanavir (B138) can be decreased when co-administered with this compound. rxlist.comnews-medical.net Conversely, the absorption of other drugs, like digoxin, may be increased. rxlist.com This is because the acidic environment of the stomach is a critical determinant for the dissolution and subsequent absorption of these medications. drugs.com
This compound is primarily metabolized in the liver by the cytochrome P450 system, particularly by the isoenzymes CYP2C19 and, to a lesser extent, CYP3A4. nih.govclinpgx.org this compound also acts as a competitive inhibitor of CYP2C19. news-medical.net This inhibition can lead to clinically significant drug-drug interactions by affecting the metabolism of other drugs that are substrates for this enzyme. consensus.appnih.gov While this compound is considered a weak inhibitor of CYP3A4, the potential for interactions with substrates of this isoenzyme still exists, though they are generally less pronounced than those involving CYP2C19. nih.govresearchgate.net The inhibitory effect on CYP2C19 is a key factor in several clinically important drug interactions. empathia.ai
Table 1: Overview of this compound's Primary Interaction Mechanisms
| Interaction Mechanism | Description | Affected Isoenzymes | Clinical Consequence |
|---|---|---|---|
| Altered Gastric pH | Increases intragastric pH by inhibiting gastric acid secretion. | N/A | Can decrease or increase the absorption of pH-sensitive drugs. |
| Enzyme Inhibition | Competitively inhibits the activity of cytochrome P450 enzymes. | CYP2C19 (primary), CYP3A4 (secondary) | Alters the metabolism and plasma concentrations of co-administered drugs that are substrates for these enzymes. |
Clinically Significant Drug Interactions
The mechanisms described above can lead to several clinically relevant drug interactions, necessitating careful consideration when this compound is prescribed concomitantly with other medications.
The co-administration of this compound with certain antiretroviral drugs, particularly the protease inhibitors atazanavir and nelfinavir (B1663628), is generally not recommended. hpra.ie The absorption of atazanavir is pH-dependent and is significantly reduced in the presence of acid-suppressing agents like this compound. drugs.comdrugs.com This can lead to decreased plasma concentrations of atazanavir, potentially compromising its therapeutic efficacy and increasing the risk of developing viral resistance. drugs.comnih.gov Studies have demonstrated a substantial reduction in the area under the concentration-time curve (AUC) and trough plasma concentrations of atazanavir when administered with proton pump inhibitors. nih.gov A similar interaction is expected with nelfinavir due to its pH-dependent absorption. hpra.ie
A significant interaction exists between this compound and the antiplatelet agent clopidogrel (B1663587). www.nhs.uk Clopidogrel is a prodrug that requires metabolic activation to its active form by the CYP2C19 isoenzyme. empathia.ai By inhibiting CYP2C19, this compound can significantly reduce the conversion of clopidogrel to its active metabolite, thereby diminishing its antiplatelet effect. empathia.aisps.nhs.uk This interaction may increase the risk of cardiovascular events in patients relying on clopidogrel for prevention of thrombosis. empathia.aidrugs.com
The interaction with warfarin (B611796), an anticoagulant metabolized by several CYP450 enzymes including CYP2C19 and CYP3A4, has also been reported. www.nhs.ukdrugs.com Co-administration of this compound with warfarin can potentially lead to an increase in the International Normalized Ratio (INR) and prothrombin time, which may elevate the risk of bleeding. rxlist.comdrugs.comdrugs.com The proposed mechanism involves the inhibition of the metabolic clearance of the R(+)-enantiomer of warfarin by this compound. drugs.com
Concurrent use of this compound and methotrexate (B535133), particularly at high doses, may lead to elevated and prolonged serum concentrations of methotrexate and its metabolite, 7-hydroxymethotrexate. drugs.comnih.gov The proposed mechanism for this interaction is the inhibition of the active tubular secretion of methotrexate in the kidneys by proton pump inhibitors. drugs.com This can increase the risk of methotrexate-related toxicities. nih.govdrugs.com Therefore, temporary discontinuation of this compound therapy should be considered in patients receiving high-dose methotrexate. drugs.com
Table 2: Summary of Clinically Significant Drug Interactions with this compound
| Interacting Drug | Mechanism of Interaction | Potential Clinical Outcome |
|---|---|---|
| Atazanavir | Decreased absorption due to increased gastric pH. | Reduced plasma concentrations of atazanavir, potentially leading to loss of therapeutic effect and development of viral resistance. |
| Nelfinavir | Decreased absorption due to increased gastric pH. | Reduced plasma concentrations of nelfinavir, potentially leading to loss of therapeutic effect. |
| Clopidogrel | Inhibition of CYP2C19-mediated activation of clopidogrel. | Reduced antiplatelet activity, potentially increasing the risk of thrombotic events. |
| Warfarin | Inhibition of CYP2C19 and/or CYP3A4 metabolism. | Increased INR and prothrombin time, potentially increasing the risk of bleeding. |
| Methotrexate | Inhibition of renal tubular secretion. | Elevated and prolonged serum levels of methotrexate, increasing the risk of toxicity. |
Interactions with Immunosuppressants (e.g., Tacrolimus)
The co-administration of esomeprazole (B1671258) with the immunosuppressant tacrolimus (B1663567) can lead to a clinically significant drug interaction. nih.gov This interaction primarily stems from the shared metabolic pathways involving the cytochrome P450 (CYP) enzyme system in the liver. core.ac.uk Tacrolimus is metabolized mainly by CYP3A4, and esomeprazole can act as a competitive inhibitor of this enzyme. drugs.comnih.gov
The mechanism involves esomeprazole inhibiting the intestinal and hepatic metabolism of tacrolimus via CYP3A4. drugs.com While esomeprazole itself is primarily metabolized by CYP2C19, in individuals who are poor metabolizers for CYP2C19, the metabolic burden shifts to the CYP3A4 pathway. drugs.comnih.gov This shift increases the potential for competitive inhibition, leading to a significant elevation in the whole blood concentrations of tacrolimus. drugs.com Consequently, the systemic exposure to tacrolimus can be substantially increased, heightening the risk of associated toxicities such as kidney problems, high blood pressure, and infections. drugs.comdrugs.com
The significance of this interaction is particularly pronounced in patients with genetic variations that result in reduced CYP2C19 enzyme activity (poor metabolizers). nih.govdrugs.com Case reports have documented substantial increases in tacrolimus trough levels following the initiation of a proton pump inhibitor (PPI) like esomeprazole. drugs.com Therefore, close pharmacokinetic monitoring of tacrolimus levels is crucial when starting, stopping, or changing the dose of esomeprazole, especially in organ transplant recipients. nih.govcore.ac.uk
| Interacting Drug | Mechanism of Interaction | Potential Clinical Outcome | Populations at Higher Risk |
|---|---|---|---|
| Tacrolimus | Competitive inhibition of intestinal and hepatic CYP3A4 by esomeprazole. drugs.com | Significantly increased whole blood concentrations of tacrolimus. drugs.comdrugs.com | CYP2C19 poor metabolizers. nih.govdrugs.com |
Interactions with Other Medications Metabolized by CYP Enzymes (e.g., Diazepam, Phenytoin (B1677684), Cisapride)
Esomeprazole is extensively metabolized by the cytochrome P450 system, principally by CYP2C19 and to a lesser extent by CYP3A4. nih.gov As a competitive inhibitor of CYP2C19, esomeprazole can interfere with the metabolism of other drugs that are substrates for this enzyme. drugs.comnews-medical.net
Diazepam
The interaction between esomeprazole and diazepam is well-documented. Diazepam is a substrate of CYP2C19, and its clearance is reduced when co-administered with esomeprazole due to the inhibition of this enzyme. drugs.comsvelic.se Research has shown that concurrent use of esomeprazole with diazepam leads to a significant decrease in diazepam's clearance. drugs.comnih.gov One study in healthy volunteers demonstrated that esomeprazole increased the area under the curve (AUC) of diazepam by 28.0%, the maximum concentration (Cmax) by 31.4%, and the elimination half-life (t1/2) by 41.1% compared to another PPI, pantoprazole (B1678409). nih.gov Another report indicated that a 30 mg dose of esomeprazole resulted in a 45% decrease in the clearance of diazepam. nih.govdrugs.com This can enhance the sedative effects of diazepam. news-medical.netnih.gov
| Pharmacokinetic Parameter | Reported Change | Reference |
|---|---|---|
| Clearance | 45% decrease | nih.govdrugs.com |
| AUC (Area Under the Curve) | 28.0% increase | nih.gov |
| Cmax (Maximum Concentration) | 31.4% increase | nih.gov |
| t1/2 (Elimination Half-life) | 41.1% increase | nih.gov |
Phenytoin
Phenytoin, an anticonvulsant with a narrow therapeutic index, is primarily metabolized by CYP2C19. empathia.ai Esomeprazole, by inhibiting this enzyme, can reduce the clearance of phenytoin, leading to elevated plasma concentrations and a prolonged half-life. empathia.ai This pharmacokinetic interaction carries a significant risk of phenytoin toxicity, which can manifest as neurological symptoms. empathia.ai The extent of this interaction can be influenced by genetic polymorphisms in CYP2C19, with poor metabolizers being at a higher risk. empathia.ai A study involving patients with epilepsy found that esomeprazole resulted in a 13% increase in the trough plasma levels of phenytoin. drugs.com
| Interacting Drug | Mechanism of Interaction | Potential Clinical Outcome | Reference |
|---|---|---|---|
| Phenytoin | Inhibition of CYP2C19-mediated metabolism by esomeprazole. empathia.ai | Increased plasma concentrations of phenytoin, potential for toxicity. empathia.ai | drugs.comempathia.ai |
Cisapride, a gastrointestinal prokinetic agent, is metabolized by the CYP3A4 isoenzyme. researchgate.net Esomeprazole and its metabolites have been shown to inhibit CYP3A4. core.ac.ukresearchgate.net This shared metabolic pathway creates a potential for a drug-drug interaction. While specific human pharmacokinetic studies on the interaction between esomeprazole and cisapride are not extensively detailed in available literature, the inhibition of CYP3A4 by esomeprazole could theoretically decrease the metabolism of cisapride, leading to increased plasma concentrations. A study conducted in dogs indicated that the preanesthetic administration of both cisapride and esomeprazole significantly decreased the number of reflux events compared to a placebo or esomeprazole alone. nih.govresearchgate.net However, this study focused on pharmacodynamic outcomes rather than detailing the pharmacokinetic interaction.
Co-administration Considerations and Risk Mitigation Strategies
Given the potential for significant drug interactions, several strategies should be employed to mitigate risks when esomeprazole is co-administered with other medications. laegemiddelstyrelsen.dk These strategies are crucial for ensuring patient safety and therapeutic efficacy.
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, such as tacrolimus and phenytoin, routine monitoring of plasma concentrations is essential when esomeprazole therapy is initiated, adjusted, or discontinued. drugs.comempathia.ainih.gov This allows for timely dose adjustments to prevent toxicity or loss of efficacy. drugs.com
Consideration of Patient Genotype: The patient's CYP2C19 metabolic status can significantly influence the magnitude of interactions. drugs.com CYP2C19 poor metabolizers are at a greater risk for interactions with tacrolimus and other CYP2C19 substrates. core.ac.ukdrugs.com While not routinely performed for all patients, genotyping can be a valuable tool in predicting interaction risk in select cases.
Use of Alternative Medications: When a significant interaction is a concern, considering an alternative PPI with a lower potential for CYP-mediated interactions may be appropriate. nih.gov For instance, rabeprazole (B1678785) and pantoprazole have been suggested as potential alternatives in patients taking tacrolimus, as they may have a lower impact on its metabolism. drugs.comnih.gov Similarly, for patients on diazepam, oxazepam or lorazepam could be considered as alternatives. nih.gov
Clinical and Laboratory Monitoring: Close clinical monitoring for any signs of adverse effects or changes in the therapeutic effect of the co-administered drug is warranted. drugs.comempathia.ai Patients should be advised to report any new or worsening symptoms to their healthcare provider. drugs.com
| Strategy | Description | Applicable Drugs (Examples) |
|---|---|---|
| Therapeutic Drug Monitoring | Regularly measure plasma concentrations of the co-administered drug. drugs.comempathia.ai | Tacrolimus, Phenytoin. nih.gov |
| Patient Genotyping | Assess CYP2C19 metabolic status to identify at-risk individuals. core.ac.ukdrugs.com | Tacrolimus, other CYP2C19 substrates. |
| Alternative PPIs | Switch to a PPI with a lower interaction potential. drugs.comnih.gov | Rabeprazole or Pantoprazole for Tacrolimus. drugs.comnih.gov |
| Clinical Monitoring | Observe for clinical signs of toxicity or altered efficacy. drugs.comempathia.ai | All interacting medications. |
Esaprazole Analogues and Structure Activity Relationship Sar Studies
Investigation of SAR for Specific Receptor Binding (e.g., σ1 Receptor)
Structure-activity relationship studies have revealed important insights into the binding of Esaprazole analogues to the σ1 receptor. The investigated analogues demonstrated a SAR at the σ1 receptor that closely corresponded with previously established pharmacophores for this receptor. researchgate.netnih.gov this compound itself was found to exhibit σ1 receptor binding in vitro. researchgate.netnih.gov The σ1 receptor is a unique integral membrane protein implicated in various cellular functions, including calcium homeostasis, ion channel regulation, and responses to endoplasmic reticulum (ER) and oxidative stress, making its ligands of therapeutic interest for neurodegenerative diseases and other conditions. nih.govnih.govfrontiersin.orguniprot.org
SAR in Relation to Neuroprotective Properties
Many of the synthesized this compound analogues exhibited neuroprotective properties in in vitro assays. These compounds were tested in primary cultures of cortical neurons subjected to insults from glutamate (B1630785) and hydrogen peroxide, both known to induce neuronal damage. researchgate.netnih.gov Despite the observed neuroprotective effects across numerous analogues, a clear and apparent structure-activity relationship specifically for these neuroprotective properties could not be established in the conducted assays. researchgate.netnih.govmolaid.com This suggests that the neuroprotective mechanism might be complex or involve multiple pathways, making a direct correlation with specific structural motifs challenging to discern from these particular studies.
Influence of Structural Modifications on Blood-Brain Barrier Penetration
The design and synthesis of this compound analogues aimed to improve their ability to cross the blood-brain barrier (BBB), a critical factor for central nervous system (CNS) active compounds. researchgate.netnih.gov Structural modifications, particularly at the R(1) position of the this compound scaffold, were found to significantly influence BBB penetration. Compounds where the R(1) group was a cyclo- or bicyclo-alkyl moiety demonstrated good BBB penetration. researchgate.netnih.gov Conversely, analogues where R(1) was a hydrogen (H) or an acyl group showed poor BBB penetration. researchgate.netnih.gov This highlights a trade-off, as the structural features that enhance BBB permeability may negatively impact other pharmacokinetic properties.
Table 1: Influence of R(1) Structural Modifications on BBB Penetration
| R(1) Group Type | Blood-Brain Barrier Penetration |
| H or Acyl Group | Poor |
| Cyclo- or Bicyclo-alkyl Group | Good |
Impact of Structural Changes on Metabolic Stability
Metabolic stability is a crucial pharmacokinetic parameter that dictates how long a drug remains active in the body before being metabolized and eliminated. Investigations into the metabolic stability of this compound analogues revealed that the chemical structure of the R(1) group played a significant role in their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.netnih.gov
The studies identified two distinct series of compounds based on their metabolic stability and BBB penetration profiles:
Series 1 : Compounds where R(1) was a hydrogen (H) or an acyl group exhibited good metabolic stability in rat liver microsomes (RLM). However, these compounds demonstrated poor blood-brain barrier penetration. researchgate.netnih.gov
Series 2 : In contrast, compounds where R(1) was a cyclo- or bicyclo-alkyl group showed poor metabolic stability but good blood-brain barrier penetration. researchgate.netnih.gov
This indicates a complex interplay between structural features, metabolic stability, and BBB permeability, often requiring careful optimization to achieve a balanced pharmacological profile for potential therapeutic agents. researchgate.netnih.govnih.gov
Table 2: Impact of R(1) Structural Changes on Metabolic Stability and BBB Penetration
| R(1) Group Type | Metabolic Stability (in RLM) | Blood-Brain Barrier Penetration |
| H or Acyl Group | Good | Poor |
| Cyclo- or Bicyclo-alkyl Group | Poor | Good |
Advanced Pharmaceutical Formulation Research of Esaprazole
Development of Controlled and Modified Release Formulations
The development of controlled and modified release formulations aims to optimize drug delivery by regulating the rate and location of drug release within the body. For acid-labile drugs like proton pump inhibitors (PPIs), this is crucial to prevent degradation in the highly acidic environment of the stomach and to ensure adequate absorption in the intestine.
Strategies to Enhance Bioavailability and Prolong Exposure
Proton pump inhibitors, including Esomeprazole (B1671258), have a relatively short plasma half-life, typically ranging from 1 to 1.5 hours japsonline.comresearchgate.netjnmjournal.org. This short half-life necessitates strategies to prolong drug exposure and enhance bioavailability, especially for conditions requiring sustained acid suppression. One approach involves developing formulations that can resist gastric degradation and release the drug in a controlled manner in the intestine. For instance, a novel dual delayed-release (DDR) formulation of Esomeprazole (YYD601) has been developed to extend plasma concentrations and prolong gastric acid suppression dovepress.comnih.gov. This formulation utilizes a two-granule system, where the drug is released in a biphasic manner, resulting in a second plasma concentration peak and extended duration of action dovepress.com. Studies have shown that the area under the plasma concentration-time curve (AUC) for the DDR formulation was comparable to conventional Esomeprazole, but with a prolonged time to reach maximum plasma concentration (Tmax) dovepress.commdpi.com.
Another strategy involves the use of solid dispersion technology to improve the solubility and bioavailability of poorly water-soluble drugs. For Esomeprazole, supercritical anti-solvent (SAS) techniques have been explored to create solid dispersions with a more porous morphology, aiming to enhance solubility and, consequently, bioavailability researchgate.net. General bioavailability enhancement techniques for poorly aqueous soluble drugs also include nanosizing, cyclodextrin (B1172386) complexation, salt formation, and micellar delivery systems, all of which aim to improve dissolution rate and solubility in gastrointestinal fluids nih.govnih.gov.
Floating Microspheres and Other Advanced Delivery Systems
Floating drug delivery systems (FDDS), such as floating microspheres, are advanced approaches designed to prolong gastric retention time. These systems have a bulk density less than gastric fluids, allowing them to remain buoyant in the stomach for an extended period without affecting gastric emptying rate wjpmr.comijsr.net. This prolonged retention can lead to sustained drug release, reduced dosing frequency, and potentially enhanced absorption for drugs that are primarily absorbed in the stomach or upper small intestine ijsr.netjetir.org.
Floating microspheres of Esomeprazole have been prepared using methods like emulsion solvent evaporation and double emulsion solvent diffusion japsonline.comwjpmr.comijsr.netijpsr.com. Various polymers have been employed, including Hydroxypropyl Methylcellulose (HPMC) grades (K4M, K15M, K100M), Ethyl cellulose (B213188), Carbopol 940, and Eudragit L 100 japsonline.comwjpmr.comijsr.netijpsr.comukaazpublications.com. Research findings indicate that these microspheres can exhibit good micromeritic properties, high percentage yield, and significant in-vitro buoyancy (e.g., up to 94.95% buoyancy) japsonline.comwjpmr.comijpsr.com. For instance, a formulation (F9) prepared with HPMC K100M and Ethyl cellulose demonstrated 94% drug release over 12 hours wjpmr.com. Particle size for Esomeprazole floating microspheres typically ranges from 100.08 ± 0.95 to 500.42 ± 1.03 µm, with entrapment efficiencies varying from 67.11 ± 3.01% to 96.38 ± 2.34% ijpsr.com. Scanning electron microscopy (SEM) has confirmed their hollow spherical structure with smooth surfaces, a characteristic crucial for buoyancy japsonline.comwjpmr.comijpsr.com.
In addition to floating microspheres, other advanced delivery systems include controlled-release floating bilayer tablets. For example, bilayer tablets containing Esomeprazole and Clarithromycin have been developed, demonstrating sustained release of both drugs for up to 24 hours via anomalous non-Fickian diffusion mdpi.com.
Pharmacokinetic and Pharmacodynamic Characterization of Novel Formulations
For Esomeprazole, a key challenge is its short elimination half-life (approximately 1.3 hours), which can lead to insufficient gastric acid suppression, particularly nocturnal acid breakthrough jnmjournal.orgnih.govmdpi.comnih.gov. Novel dual delayed-release (DDR) formulations, such as YYD601 and Esomezol DR, have been developed to address this by prolonging plasma Esomeprazole concentrations dovepress.comnih.govnih.govresearchgate.netdovepress.com.
Pharmacokinetic Findings:
Delayed Absorption and Prolonged Tmax: Novel DDR formulations of Esomeprazole exhibit delayed absorption and a prolonged Tmax compared to conventional enteric-coated formulations. For instance, YYD601 showed a prolonged Tmax dovepress.com. Another DDR formulation of Esomeprazole also demonstrated delayed absorption with a prolonged Tmax nih.gov.
Comparable Systemic Exposure (AUC): Despite delayed absorption, the systemic exposure, as measured by AUC (Area Under the Plasma Concentration-Time Curve), for novel DDR formulations of Esomeprazole has been found to be comparable to conventional enteric-coated formulations dovepress.comnih.govnih.govresearchgate.net. For example, the geometric mean ratios (GMRs) of AUC for the DR formulation to the EC formulation were within the conventional bioequivalence range (0.80–1.25) nih.govresearchgate.net.
Dual-Peak PK Profile: DDR formulations of Esomeprazole can exhibit a dual-peak pharmacokinetic profile under fasting conditions, indicating a sustained release pattern nih.govnih.gov.
Effect of Food Intake: Food intake can significantly impact Esomeprazole pharmacokinetics. For YYD601, single-dose administration with a high-fat meal led to an 18–62% reduction in Cmax and a 6–47% reduction in AUClast, while multiple administrations resulted in a 37–40% reduction in Cmax and a 31–34% reduction in AUCτ dovepress.com.
Pharmacodynamic Findings:
Gastric Acid Suppression: Novel Esomeprazole formulations aim to provide sustained gastric acid suppression. Studies comparing DDR formulations to conventional enteric-coated Esomeprazole have shown similar 24-hour gastric acid suppression dovepress.comnih.govresearchgate.net.
Nocturnal Acid Inhibition: A significant advantage observed with novel formulations is an improved tendency for acid inhibition during night-time (22:00–06:00), which is crucial for preventing nocturnal acid breakthrough dovepress.comnih.govresearchgate.net.
Intragastric pH Profiles: The intragastric mean pH profiles of DDR formulations were comparable to or initially lower than conventional formulations but showed a higher tendency thereafter, particularly during the night, contributing to better acid control nih.gov.
Summary of Pharmacokinetic and Pharmacodynamic Parameters for Esomeprazole Formulations
| Parameter | Conventional EC Formulation (Esomeprazole) | Novel DDR Formulation (Esomeprazole) | Reference |
| Half-life | 1-1.5 hours | Extended exposure intended | japsonline.comresearchgate.net |
| Tmax (time to Cmax) | 1.25–1.50 hours (for 20mg) | Delayed (e.g., 1.7-fold longer) | dovepress.commdpi.comnih.gov |
| AUC0-24h | Baseline | Similar to conventional | mdpi.comnih.govresearchgate.net |
| % Time with intragastric pH > 4 (24h) | 56.8–70.2% (for 20mg) | Similar to conventional | dovepress.comnih.govnih.govresearchgate.net |
| Nocturnal Acid Inhibition | Less effective | Better tendency | dovepress.comnih.govresearchgate.net |
Note: Data presented primarily for Esomeprazole, illustrating advanced formulation research relevant to acid-labile compounds like Esaprazole.
Future Directions and Emerging Research Areas for Esaprazole
Further Elucidation of Non-Gastric Mechanisms and Their Therapeutic Implications
Research into Esaprazole's non-gastric mechanisms suggests its inhibitory actions on gastric secretory parameters likely involve the cholinergic parasympathetic pathway, through both direct and indirect mechanisms. nih.gov Studies in conscious rats with stimulated vagal activity have shown that this compound decreases gastric volume, acid output, and pepsin secretion. nih.gov In anesthetized stomach-perfused rats, this compound inhibited gastric acid secretion induced by vagus nerve stimulation or bethanechol (B1168659) infusion. nih.gov Furthermore, this compound has been observed to stimulate gastric mucus output in rats, affecting both soluble (luminal) and insoluble (parietal) mucus. This effect, which includes an increase in acidic and neutral glycoproteins, N-acetylneuraminic acid, and fucose, is hypothesized to contribute to its gastro-protective properties. researchgate.net Further investigation is needed to fully elucidate the broader therapeutic implications of these non-gastric actions.
Application of Pharmacogenomics to Optimize this compound Therapy
Specific research focusing on the application of pharmacogenomics to optimize this compound therapy is limited in the current literature. While pharmacogenomics plays a significant role in understanding the variable responses to other proton pump inhibitors (PPIs) due to genetic variations in drug-metabolizing enzymes like CYP2C19, direct studies on this compound in this context were not found. Future research could explore how an individual's genetic makeup influences this compound's pharmacokinetics and pharmacodynamics, potentially leading to personalized dosing strategies for improved efficacy and reduced variability in patient response.
Long-term Safety and Efficacy Research in Specific Patient Populations
Dedicated long-term safety and efficacy research specifically for this compound in various patient populations is not extensively detailed in the provided search results. While this compound is generally categorized as a PPI used for long-term conditions like GERD and peptic ulcers, comprehensive studies focusing solely on its prolonged use in specific patient demographics (e.g., pediatric, geriatric, or those with comorbidities) are a critical area for future investigation to establish its long-term benefit-risk profile.
Novel Therapeutic Applications Based on Sigma Receptor Modulation
Current scientific literature does not directly link this compound to novel therapeutic applications based on sigma receptor modulation. Sigma receptors, particularly sigma-1 receptors (S1Rs), are recognized for their involvement in various physiological and pathological processes, including pain, neuroprotection, and mood disorders. Research into S1R ligands has shown promise for new therapeutic avenues. However, the potential of this compound to act as a sigma receptor modulator, and thus its application in related therapeutic areas, remains an unexplored domain for future research.
Role in Combating Antimicrobial Resistance in H. pylori Eradication
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
